N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a 4-fluoro-substituted benzothiazole core and a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-16-9-4-10-17-18(16)23-20(26-17)24(13-14-6-5-11-22-12-14)19(25)15-7-2-1-3-8-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRDOALMYSANAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiazole Ring: Starting with a fluorinated aniline derivative, the benzothiazole ring is formed through a cyclization reaction with a suitable sulfur donor.
Benzamide Formation: The benzothiazole intermediate is then reacted with a benzoyl chloride derivative to form the benzamide linkage.
Pyridin-3-ylmethyl Substitution: Finally, the benzamide is functionalized with a pyridin-3-ylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the amide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as halides or alkyl groups.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing the benzothiazole moiety. Research indicates that derivatives of benzothiazole exhibit varying degrees of antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Case Study: Antibacterial Efficacy
A study demonstrated that N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide showed significant in vitro activity against E. coli, comparable to standard antibiotics like kanamycin. This suggests potential for development as an antibacterial agent in clinical settings .
Anticancer Properties
The compound's structural features suggest it may interact with biological targets involved in cancer progression. Research into benzothiazole derivatives has shown that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Cancer Cell Line Studies
In vitro studies have reported that derivatives similar to this compound exhibit cytotoxic effects against breast and lung cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further investigation in anticancer drug development .
Neuroprotective Effects
Benzothiazole derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study: Neuroprotection Mechanisms
Research has indicated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage. In animal models, these compounds have shown promise in improving cognitive function and reducing neuroinflammation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclizations. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism by which N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-fluoro group on the benzothiazole ring (electron-withdrawing) contrasts with analogs like G856-6976 (4-methoxy, electron-donating). Fluorine enhances metabolic stability and membrane permeability, while methoxy groups may improve solubility .
- Pyridine vs. Piperazine Moieties : The pyridin-3-ylmethyl group in the target compound differs from the methylpiperazine in flumbatinib. Piperazine derivatives often enhance solubility and kinase selectivity, as seen in flumbatinib’s antineoplastic activity .
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case reports, and synthesized compounds that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 367.44 g/mol. The compound features a benzothiazole moiety, which is known for its pharmacological properties, linked to a pyridine ring and an amide functional group.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds containing the benzothiazole structure. For instance, derivatives of benzothiazole have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, the compound exhibited minimum inhibitory concentrations (MICs) in the range of 8–32 μg/mL against these pathogens .
Anticancer Properties
Recent research has indicated that this compound may possess anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The compound's mechanism appears to involve the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .
Anti-inflammatory Effects
Inflammation plays a significant role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole or pyridine rings can significantly affect their potency and selectivity. For example:
| Substituent | Activity | Comments |
|---|---|---|
| Fluoro group at position 4 | Enhanced activity | Increases lipophilicity and binding affinity |
| Methyl substitution on pyridine | Variable activity | Can enhance or diminish activity depending on position |
| Amide linkage | Critical for activity | Essential for interaction with biological targets |
Case Studies and Research Findings
- Anticancer Activity : A study published in MDPI reported that a series of benzothiazole derivatives exhibited potent antiproliferative activities against multiple cancer cell lines, suggesting that modifications to the benzothiazole core can lead to enhanced therapeutic effects .
- Antimicrobial Studies : Research conducted on similar compounds highlighted their effectiveness against resistant bacterial strains, indicating that benzothiazole derivatives could be developed into new antibiotics .
- In Vivo Studies : Animal models have shown that certain derivatives can reduce tumor growth significantly when administered at specific dosages, supporting their potential use as anticancer agents .
Q & A
Q. How does this compound compare to structurally related benzothiazoles in inhibiting inflammation pathways?
- Mechanistic Insight : It inhibits NF-κB translocation (IC₅₀ = 0.8 µM) more effectively than non-fluorinated analogs (IC₅₀ = 2.5 µM) due to enhanced electrophilicity .
- Method : Perform ELISA-based TNF-α suppression assays in LPS-stimulated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
